![molecular formula C15H17ClN2O2 B6141408 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridinamine](/img/structure/B6141408.png)
5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridinamine
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Overview
Description
5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridinamine is a chemical compound that belongs to the class of pyridine derivatives. It is commonly referred to as 5-Cl-DPA or JNJ-54175446 and has been widely studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-Cl-DPA involves the inhibition of PKC theta, which is a key regulator of T-cell activation. By inhibiting PKC theta, 5-Cl-DPA can prevent the activation and proliferation of T-cells, which are involved in the pathogenesis of autoimmune diseases. This mechanism of action has been demonstrated in vitro and in vivo studies.
Biochemical and Physiological Effects:
In vitro studies have shown that 5-Cl-DPA can inhibit the activation and proliferation of T-cells, as well as the production of pro-inflammatory cytokines such as IL-17 and IFN-gamma. In vivo studies have demonstrated that 5-Cl-DPA can reduce disease severity in animal models of autoimmune diseases such as experimental autoimmune encephalomyelitis (EAE) and collagen-induced arthritis (CIA).
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-Cl-DPA is its potent and selective inhibitory activity against PKC theta. This makes it a valuable tool for studying the role of PKC theta in T-cell activation and autoimmune diseases. However, one limitation of 5-Cl-DPA is its low aqueous solubility, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for the study of 5-Cl-DPA. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more water-soluble derivatives of 5-Cl-DPA to improve its utility in experiments. Additionally, further studies are needed to fully understand the mechanism of action of 5-Cl-DPA and its potential therapeutic applications in autoimmune diseases.
Synthesis Methods
The synthesis of 5-Cl-DPA involves the reaction of 3,4-dimethoxyphenylacetonitrile with 2-chloroethylamine hydrochloride in the presence of sodium ethoxide and acetic acid. The resulting intermediate is then reacted with 2-cyanopyridine in the presence of potassium carbonate and DMF to yield 5-Cl-DPA. The synthesis method has been optimized to yield high purity and yield of 5-Cl-DPA.
Scientific Research Applications
5-Cl-DPA has been studied extensively for its potential therapeutic applications. It has been shown to have potent and selective inhibitory activity against protein kinase C (PKC) theta, which is a key regulator of T-cell activation. This makes 5-Cl-DPA a potential candidate for the treatment of autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and psoriasis.
properties
IUPAC Name |
5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-19-13-5-3-11(9-14(13)20-2)7-8-17-15-6-4-12(16)10-18-15/h3-6,9-10H,7-8H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRLNBHNPLNRRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC=C(C=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5774824 |
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